2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid

Descripción

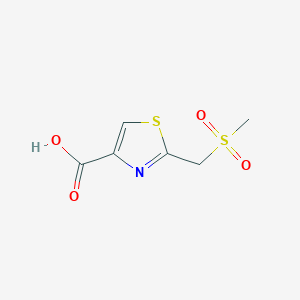

2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid is a synthetic derivative of the 1,3-thiazole-4-carboxylic acid scaffold, characterized by a methanesulfonylmethyl (-CH2SO2CH3) substituent at the 2-position of the thiazole ring. The thiazole core is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which confers rigidity and electronic diversity. The methanesulfonylmethyl group introduces strong electron-withdrawing effects, which may modulate the acidity of the carboxylic acid and influence solubility in polar solvents.

Propiedades

IUPAC Name |

2-(methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-13(10,11)3-5-7-4(2-12-5)6(8)9/h2H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMODNQPAULGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methylsulfonylmethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiourea and a halogenated carboxylic acid can be cyclized in the presence of a base to form the thiazole ring. Subsequent reactions introduce the methylsulfonylmethyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial properties. For instance, compounds related to 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |

| Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

These results indicate the compound's potential as a lead structure for developing new antibiotics .

Xanthine Oxidase Inhibition

Another significant application is in the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. Compounds derived from thiazole structures have been synthesized and screened for their ability to inhibit this enzyme, which is crucial for managing conditions like gout.

- Key Findings :

- Compounds demonstrated IC50 values ranging from 3.6 to 9.9 μM.

- Structure-activity relationship studies indicated that modifications to the thiazole moiety could enhance inhibitory activity.

These findings suggest that derivatives of this compound could serve as effective treatments for hyperuricemia and related disorders .

Agrochemical Applications

The compound also shows promise in agricultural applications as a fungicide or herbicide. Its thiazole ring structure is known to interact with various biochemical pathways in plants and fungi, potentially leading to effective pest management solutions.

Case Study: Fungicidal Activity

Research has indicated that certain thiazole derivatives exhibit significant fungicidal activity against crop pathogens such as Fusarium and Botrytis. The mechanism involves disrupting fungal cell wall synthesis, leading to cell death.

| Pathogen | Effective Concentration | Mode of Action |

|---|---|---|

| Fusarium spp. | 50 µg/mL | Cell wall synthesis inhibition |

| Botrytis cinerea | 75 µg/mL | Disruption of metabolic pathways |

This application highlights the potential for developing environmentally friendly agricultural chemicals based on thiazole derivatives .

Mecanismo De Acción

The mechanism of action of 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the thiazole ring and the functional groups allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid with structurally related 1,3-thiazole-4-carboxylic acid derivatives, highlighting substituent effects on molecular properties and biological activity:

*Calculated molecular weight based on formula C7H9NO4S2.

Key Observations:

Substituent Effects on Solubility: Nonpolar substituents (e.g., 4-methylphenyl) reduce water solubility, while polar groups (e.g., methanesulfonylmethyl) enhance solubility in organic solvents like DMSO . The hydrochloride salt of 2-methyl-thiazole-4-carboxylic acid demonstrates high aqueous solubility, suggesting salt formation as a strategy for improving bioavailability .

Electronic and Acidity Modulation :

- Electron-withdrawing groups (e.g., -SO2CH3, -Cl) lower the pKa of the carboxylic acid, increasing acidity compared to electron-donating substituents (e.g., methylphenyl) .

Biological Activity :

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid inhibits Staphylococcus aureus virulence by targeting the Agr quorum-sensing system, highlighting the role of aromatic substituents in bioactivity .

- Sulfonyl-containing analogs (e.g., methanesulfonylmethyl) are hypothesized to improve target binding via hydrogen bonding and polar interactions, though direct evidence is lacking in the provided data.

Thermal Stability :

- Halogenated derivatives (e.g., 3-chlorophenyl) exhibit high melting points (>200°C), suggesting robust crystalline packing and thermal stability .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 2-position substituent is critical for tailoring properties. Bulky, polar groups like methanesulfonylmethyl may enhance interactions with charged or polar binding pockets in enzymes or receptors.

- Synthetic Feasibility : Analogous compounds (e.g., 2-thienyl derivatives) are synthesized via cyclization of thiourea intermediates or ester hydrolysis, suggesting viable routes for the target compound .

- Drug Development Potential: Thiazole-4-carboxylic acids are explored as fragments in drug discovery due to their balance of rigidity and functional group diversity. The target compound’s sulfonyl group could improve pharmacokinetic profiles .

Actividad Biológica

2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a carboxylic acid group and a methanesulfonylmethyl substituent. Its chemical formula is and it has a molecular weight of approximately 189.19 g/mol.

Antifungal and Antiviral Properties

Research indicates that this compound exhibits significant antifungal and antiviral activities. It has been shown to inhibit the growth of various fungal strains, making it a candidate for developing new antifungal agents. Additionally, its antiviral properties suggest potential applications in combating viral infections.

- Case Study : A study conducted by demonstrated that derivatives of thiazole compounds, including this acid, effectively inhibited fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism involved disrupting the integrity of the fungal cell wall.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, notably xanthine oxidase, which is involved in purine metabolism. Inhibiting this enzyme can be beneficial in conditions like gout and hyperuricemia.

- Research Findings : A series of derivatives were synthesized and tested for xanthine oxidase inhibition, revealing IC50 values ranging from 3.6 to 9.9 µM for the most active compounds . These findings highlight its potential as a therapeutic agent for managing uric acid levels.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Biomolecules : The thiazole ring may interact with nucleic acids or proteins, leading to alterations in cellular processes.

- Enzyme Binding : The carboxylic acid group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, enhancing binding affinity .

- Free Radical Scavenging : Some derivatives exhibit antioxidant properties by scavenging free radicals, which may contribute to their overall biological efficacy .

Research Applications

The compound's unique structure allows it to serve as a valuable building block in medicinal chemistry. Its derivatives are being explored for various applications:

- Antimicrobial Agents : Ongoing studies are focusing on synthesizing new derivatives with enhanced antimicrobial properties.

- Antioxidants : Research into its antioxidant capabilities suggests potential applications in preventing oxidative stress-related diseases.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, pyrazole-4-carboxylic acid analogs are synthesized via cyclocondensation of esters with hydrazines, followed by hydrolysis . For this compound:

Intermediate Preparation : React methyl 2-(methanesulfonylmethyl)-thiazole-4-carboxylate with phenylhydrazine or similar nucleophiles.

Hydrolysis : Use alkaline conditions (e.g., NaOH/EtOH) to hydrolyze the ester to the carboxylic acid.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituents (e.g., methanesulfonylmethyl at C2, carboxylic acid at C4). For complex splitting patterns, 2D NMR (COSY, HSQC) is critical .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ ion for carboxylic acid).

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Thiazole derivatives typically degrade above 200°C .

- pH Stability : Conduct stability studies in buffers (pH 1–12) at 25°C. Monitor degradation via HPLC. Carboxylic acid groups may protonate/deprotonate, affecting solubility .

- Light Sensitivity : Store in amber vials at -20°C for long-term stability.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., lactate dehydrogenase A, as in PDB 5W8I ). Focus on hydrogen bonding (carboxylic acid with Arg168) and hydrophobic interactions (methanesulfonylmethyl with Leu96).

- QSAR Studies : Build regression models using descriptors like logP, polar surface area, and electron-withdrawing effects of the sulfonyl group. Validate with in vitro IC₅₀ data .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., EP2/EP3 agonist studies with EC₅₀ discrepancies ). Variables like cell type (HEK293 vs. CHO) or buffer ionic strength may explain differences.

- Dose-Response Validation : Repeat assays using standardized protocols (e.g., cAMP accumulation for GPCR targets ).

- Computational Validation : Cross-check with molecular dynamics simulations to assess binding mode consistency .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methanesulfonyl with ethanesulfonyl or benzyl groups) and test activity.

- Biological Assays : Screen analogs against targets (e.g., LDH inhibition , EP2/EP3 agonism ).

- Data Correlation : Use heatmaps to link substituent properties (Hammett σ values, steric bulk) to activity changes.

Q. Example SAR Table :

| Substituent at C2 | Target (IC₅₀/EC₅₀) | Activity Trend |

|---|---|---|

| Methanesulfonylmethyl | LDH-A: 12 nM | High inhibition |

| Ethanesulfonylmethyl | LDH-A: 45 nM | Reduced activity |

| Benzyl | EP2: 85 nM | Moderate agonism |

Q. How can metabolic pathways and degradation products be identified?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for sulfoxide formation or thiazole ring cleavage .

- 19F NMR Tracing (if applicable): Use fluorine-labeled analogs to track metabolites, as demonstrated in studies on fluorinated thiazole derivatives .

- Stable Isotope Labeling : Synthesize ¹³C-labeled carboxylic acid groups to monitor decarboxylation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.